N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide
Description
This compound is a diamide derivative featuring a 1,3-oxazinan-2-ylmethyl scaffold substituted with a 4-methoxy-3-methylbenzenesulfonyl group and a 2-methoxybenzyl moiety.
Properties
IUPAC Name |
N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(2-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O7S/c1-16-13-18(9-10-19(16)31-2)34(29,30)26-11-6-12-33-21(26)15-25-23(28)22(27)24-14-17-7-4-5-8-20(17)32-3/h4-5,7-10,13,21H,6,11-12,14-15H2,1-3H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGGKMLHDBJPEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CC=C3OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies and Reaction Pathways
Retrosynthetic Analysis
The synthesis is dissected into three primary components:
- 1,3-Oxazinan Ring Construction : Built via cyclization of a β-amino alcohol precursor.
- Sulfonylation : Introduction of the 4-methoxy-3-methylbenzenesulfonyl group at the 3-position of the oxazinan ring.
- Ethanediamide Coupling : Linking the oxazinan intermediate to the 2-methoxybenzylamine derivative.
Stepwise Synthesis Procedures
Synthesis of 1,3-Oxazinan Ring Intermediate
The oxazinan ring is synthesized through a cyclization reaction between a β-amino alcohol and epichlorohydrin. A representative protocol involves:
- Reactants : 3-Amino-1-propanol (1.0 eq), epichlorohydrin (1.2 eq).
- Conditions : Toluene solvent, tripotassium phosphate (2.5 eq), tris(dioxa-3,6-heptyl)amine (TDA-1, 0.1 eq), reflux at 112°C for 20 hours.
- Yield : 68–72% after recrystallization in isopropyl alcohol.
Sulfonylation at the 3-Position
The sulfonyl group is introduced via nucleophilic substitution:
- Reactants : Oxazinan intermediate (1.0 eq), 4-methoxy-3-methylbenzenesulfonyl chloride (1.5 eq).
- Conditions : Dichloromethane solvent, triethylamine (3.0 eq), 0°C to room temperature, 12 hours.
- Yield : 85–90% after aqueous workup and column chromatography.
Ethanediamide Coupling
The final step involves coupling the sulfonylated oxazinan with 2-methoxybenzylamine using ethanedioyl dichloride:
Optimization of Reaction Conditions
Solvent and Base Selection
Critical parameters influencing yield and purity include:
The use of toluene in oxazinan synthesis minimizes side reactions, while triethylamine in sulfonylation ensures efficient deprotonation.
Analytical Characterization
Spectroscopic Validation
Crystallography and Stability
Single-crystal X-ray diffraction confirms the oxazinan ring’s chair conformation. The compound is stable under inert storage (−20°C, argon) but degrades upon prolonged exposure to humidity.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(2-methoxyphenyl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(2-methoxyphenyl)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(2-methoxyphenyl)methyl]ethanediamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
a) N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-(2-methoxybenzyl)ethanediamide (Compound A)
- Key Difference : The sulfonyl substituent in Compound A is a 4-fluoro-2-methylphenyl group, compared to the 4-methoxy-3-methylphenyl group in the target compound.
- This difference may influence hydrogen-bonding capacity and binding interactions with biological targets . Steric Effects: The 3-methyl group in the target compound introduces steric hindrance near the sulfonyl oxygen, which could alter conformational flexibility compared to Compound A’s 2-methyl substituent.
b) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (Compound B)
- Key Difference : Compound B lacks the oxazinan-sulfonyl system and features a simpler benzamide core with a hydroxyl group.
- Impact :
- The hydroxyl group in Compound B enables N,O-bidentate coordination for metal-catalyzed reactions, a property absent in the target compound due to its methoxy and sulfonyl groups. This highlights divergent applications: Compound B is suited for catalysis, while the target compound’s design prioritizes molecular recognition or inhibition .
c) N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide (Compound C)
- Key Difference : Compound C contains azide groups and a simpler sulfonamide backbone.
- Impact :
- Azides confer reactivity for click chemistry, whereas the target compound’s ethanediamide and oxazinan groups suggest stability and conformational rigidity. This structural divergence implies distinct synthetic utility (e.g., Compound C for polymer chemistry vs. the target compound for drug design) .
Physicochemical and Functional Properties
Table 1: Comparative Analysis
Hydrogen Bonding and Supramolecular Interactions
The target compound’s sulfonyl oxygen and amide N-H groups are critical for forming hydrogen-bonded networks, as seen in analogous sulfonamide crystals . Compared to Compound A, the methoxy group in the target compound may participate in weaker C–H···O interactions due to steric shielding by the adjacent methyl group. In contrast, Compound B’s hydroxyl group enables stronger O–H···N/O bonds, aligning with Etter’s graph set analysis for molecular aggregation .
Research Findings and Limitations
Biological Activity
N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide is a complex organic compound recognized for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Oxazinan ring : Contributes to the compound's stability and reactivity.
- Methoxy groups : Enhance solubility and biological interactions.
- Sulfonyl moiety : Implicated in various biological activities.
Molecular Formula : CHNOS
Molecular Weight : 462.5 g/mol
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In various studies, it has shown efficacy against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.015 mg/mL | 0.030 mg/mL |
| Escherichia coli | 0.020 mg/mL | 0.040 mg/mL |
| Enterobacter cloacae | 0.004 mg/mL | 0.008 mg/mL |
The compound's mechanism of action appears to involve the inhibition of bacterial cell wall synthesis and disruption of cellular functions, leading to cell death .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including:
- A2780 (human ovarian carcinoma)
- MCF-7 (human breast cancer)
The compound exhibited IC values ranging from 4.47 to 52.8 μM across different cell lines, indicating moderate to significant cytotoxic effects .
The proposed mechanism by which this compound exerts its effects includes:
- Enzyme inhibition : Modulating enzyme activities critical for bacterial survival and cancer cell proliferation.
- Cell cycle arrest : Inducing G2/M phase arrest in cancer cells, thereby preventing mitosis .
Molecular docking studies suggest that the compound interacts with specific targets within these pathways, enhancing its therapeutic efficacy .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that the compound outperformed traditional antibiotics in inhibiting E. coli and S. aureus, suggesting its potential as a new antimicrobial agent .
- Cancer Cell Line Studies : Research involving the MTT assay showed that treatment with the compound significantly reduced cell viability in ovarian and breast cancer cell lines, supporting its use as a potential anticancer drug .
Q & A
Q. What are the standard synthetic routes for this compound, and what key reaction conditions are critical for yield optimization?
The synthesis involves multi-step reactions, including:
- Sulfonylation : Introducing the 4-methoxy-3-methylbenzenesulfonyl group via sulfonyl chloride intermediates under anhydrous conditions (e.g., using DCM as solvent and triethylamine as a base) .
- Oxazinan Formation : Cyclization of intermediates using catalysts like p-toluenesulfonic acid (PTSA) at 80–100°C .
- Amide Coupling : Ethanediamide linkage formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) in DMF . Critical Conditions :
- Moisture-sensitive steps require inert atmospheres (N₂/Ar) .
- Temperature control (±2°C) during exothermic steps to avoid side reactions .
Q. Which analytical techniques are most effective for characterizing purity and structure, and how are impurities identified?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., methoxy group integration at δ 3.8–4.0 ppm) .
- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) quantify purity (>98%) and detect sulfonate ester impurities .
- FT-IR : Validates amide C=O stretches (1650–1680 cm⁻¹) and sulfonyl S=O (1350 cm⁻¹) . Impurity Profiling : Spiking experiments with synthetic byproducts (e.g., des-methyl analogs) and LC-MS/MS fragmentation .
Q. How should researchers handle hygroscopic or reactive intermediates during synthesis?
- Storage : Use desiccants (silica gel) and vacuum-sealed containers for sulfonamide intermediates .
- Inert Atmosphere : Schlenk lines or gloveboxes for air-sensitive steps (e.g., Grignard additions) .
- Quenching Protocols : Gradual addition of aqueous NaHCO₃ to neutralize residual sulfonyl chlorides .
Advanced Research Questions
Q. What strategies optimize reaction conditions for large-scale synthesis while minimizing side products?
- Design of Experiments (DoE) : Statistical optimization of temperature, stoichiometry, and catalyst loading (e.g., Central Composite Design for amide coupling) .
- Flow Chemistry : Continuous-flow reactors improve heat dissipation and reduce racemization in oxazinan formation .
- In-line Analytics : PAT tools (e.g., ReactIR) monitor intermediate conversions in real time .
Q. How can contradictory biological data (e.g., IC₅₀ variability) be resolved across studies?
- Assay Standardization :
- Use consistent cell lines (e.g., HEK293 vs. HeLa impacts IC₅₀ due to receptor density differences) .
- Control for solvent effects (e.g., DMSO ≤0.1% to avoid cytotoxicity) .
- Orthogonal Validation : Compare enzyme inhibition (e.g., kinase assays) with cellular viability assays (MTT/XTT) .
Q. Which computational approaches predict target interactions, and how are models validated experimentally?
- Molecular Docking : AutoDock Vina or Schrödinger Glide to map binding poses in sulfonamide-binding pockets (e.g., carbonic anhydrase IX) .
- MD Simulations : GROMACS simulations (100 ns) assess binding stability under physiological conditions . Validation :
- Surface Plasmon Resonance (SPR) measures binding kinetics (kₐ/kₐ) .
- Isothermal Titration Calorimetry (ITC) quantifies ΔH and Kd .
Q. What crystallographic methods elucidate hydrogen-bonding networks influencing solubility?
- Single-Crystal XRD : Resolves sulfonamide N–H···O=C interactions (d ≈ 2.8 Å) and methoxy group packing .
- Hirshfeld Surface Analysis : Quantifies H-bond contributions (e.g., 40% from O···H contacts) .
- Solubility Prediction : Correlate lattice energy (from XRD) with experimental solubility in DMSO/water .
Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions?
- Forced Degradation :
- Acidic : 0.1 M HCl at 40°C → hydrolysis of ethanediamide to oxalate derivatives .
- Oxidative : 3% H₂O₂ → sulfone formation from sulfide groups .
- LC-MS Stability Screening : Monitor degradation products over 14 days at 25°C/60% RH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
